![molecular formula C6H13N3O4 B2864412 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea CAS No. 500863-08-1](/img/structure/B2864412.png)
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea
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Description
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea (CBHU) is a synthetic compound that has been used in a wide range of scientific research applications. CBHU is a highly versatile compound that has been used in a variety of fields, including biochemistry, physiology, and pharmacology. CBHU has been found to have a wide range of biochemical and physiological effects and is a useful compound for laboratory experiments.
Scientific Research Applications
Antimycobacterial Agents
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea: derivatives have been explored for their potential as antimycobacterial agents. These compounds have shown promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . The design and synthesis of these derivatives aim to create more lipophilic molecules that can effectively target and inhibit the growth of mycobacteria.
Gene Therapy
In the field of gene therapy, cationic and ionizable lipids, which can include structures similar to 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea , are crucial for the development of lipid nanoparticle (LNP) delivery systems . These LNPs can encapsulate therapeutic nucleic acids and facilitate their efficient delivery into target cells, offering treatment options for genetic diseases, cancer, and infectious diseases.
Electrocatalysis
The compound’s derivatives are also relevant in electrocatalysis within deep eutectic solvents (DESs) . DESs are used as reaction media in electrocatalysis due to their eco-friendly and cost-effective nature. The derivatives of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be involved in the synthesis of electrocatalysts or as part of the electrocatalytic processes themselves.
Organic Synthesis
In organic chemistry, 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is used in transition-metal-free decarboxylative coupling reactions . This method provides an efficient approach for the preparation of biologically active subunits, such as 3-carbamoyl quinoxalin-2(1H)-ones , which are important in medicinal chemistry.
properties
IUPAC Name |
3-carbamoyl-1,1-bis(2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYYOKKGAQAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea |
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